molecular formula C24H21NO4 B6280972 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid CAS No. 2171862-11-4

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid

Cat. No.: B6280972
CAS No.: 2171862-11-4
M. Wt: 387.4
InChI Key:
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Description

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: EDC and NHS in an organic solvent like dichloromethane (DCM).

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Amide Derivatives: Coupling reactions produce various amide derivatives depending on the reacting amine.

Scientific Research Applications

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid is widely used in scientific research:

Mechanism of Action

The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved are specific to the synthesis process and the intended application of the final product .

Comparison with Similar Compounds

Similar Compounds

    Boc-Protected Amino Acids: Use tert-butyloxycarbonyl (Boc) as a protecting group.

    Cbz-Protected Amino Acids: Use benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoic acid is unique due to the stability and ease of removal of the Fmoc group under mild conditions, making it highly suitable for solid-phase peptide synthesis .

Properties

CAS No.

2171862-11-4

Molecular Formula

C24H21NO4

Molecular Weight

387.4

Purity

95

Origin of Product

United States

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